molecular formula C23H25NO4 B2813266 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid CAS No. 2287246-74-4

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid

カタログ番号: B2813266
CAS番号: 2287246-74-4
分子量: 379.456
InChIキー: UFAXWXJMPJPWFF-VQTJNVASSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a racemic mixture of the (3R,4R) enantiomer featuring a pyrrolidine backbone substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen and a propan-2-yl (isopropyl) group at position 4. The carboxylic acid at position 3 enhances its utility in solid-phase peptide synthesis (SPPS) by enabling coupling reactions. The Fmoc group is critical for temporary amine protection, allowing selective deprotection under mild basic conditions . Its stereochemistry and bulky isopropyl substituent influence conformational stability and steric interactions during peptide assembly .

特性

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-14(2)19-11-24(12-20(19)22(25)26)23(27)28-13-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAXWXJMPJPWFF-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Isopropyl Substitution: The isopropyl group is introduced via a substitution reaction, often using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Deprotected pyrrolidine derivatives.

科学的研究の応用

Structural Characteristics

The compound has a complex structure characterized by the presence of a pyrrolidine ring, a carbonyl group, and a fluorenylmethoxy moiety. The molecular formula is C24H28N2O5C_{24}H_{28}N_2O_5 with a molecular weight of approximately 420.49 g/mol. The unique structure facilitates its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with various biological targets, making it suitable for:

  • Anticancer Research : Studies have shown that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .
  • Antimicrobial Activity : Research indicates that modifications of pyrrolidine derivatives can enhance antimicrobial efficacy against resistant strains .

Drug Delivery Systems

Due to its unique chemical properties, rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is being explored in drug delivery applications:

  • Nanoparticle Formulations : The compound can be incorporated into nanoparticles for targeted drug delivery, improving the bioavailability and reducing side effects of therapeutic agents.

Biochemical Studies

The compound serves as a useful tool in biochemical research:

  • Enzyme Inhibition Studies : It can be used to study enzyme interactions due to its ability to mimic substrate structures.

Case Study 1: Anticancer Activity

A study published in MDPI examined several derivatives of pyrrolidine-based compounds for their anticancer properties. The results indicated that certain modifications led to increased cytotoxicity against A549 lung cancer cells when compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Research conducted on related pyrrolidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria and certain fungi. The findings suggest that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid could be further developed as an antimicrobial agent .

作用機序

The compound exerts its effects primarily through its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds, facilitating the synthesis of peptides and proteins.

類似化合物との比較

Key Structural Differences

The compound’s closest analogs differ in substituents at position 4 of the pyrrolidine ring or modifications to the Fmoc-carboxylic acid framework:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound: rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid Propan-2-yl (isopropyl) C24H25NO4 391.46 High steric bulk, moderate polarity
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-cyclopropylpyrrolidine-3-carboxylic acid Cyclopropyl C23H25NO4 379.45 Conformational rigidity, reduced bulk
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid Propyl C23H27NO4 381.47 Flexible alkyl chain, lower steric hindrance
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid None C20H19NO4 337.37 Minimal steric effects, high solubility
1-[(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylic acid 4-Methylphenylsulfonamido C33H35N3O6S 608.71 Polar sulfonamide group, hydrogen bonding capability

Functional and Structural Implications

  • Solubility: The sulfonamide derivative () exhibits higher aqueous solubility due to its polar group, whereas the target compound’s solubility is moderate, typical of Fmoc-protected amino acids .
  • Conformational Restriction : The cyclopropyl analog’s rigid structure restricts pyrrolidine ring puckering, which may stabilize specific peptide secondary structures .

Notes

  • Handling : Fmoc-protected compounds are light- and moisture-sensitive. Store at 2–8°C under inert atmosphere .
  • Solubility : Pre-dissolve in DMF or DCM for SPPS; precipitation in AcOEt/Hexane is common during purification .
  • Stereochemical Considerations : Racemic mixtures may require chiral resolution for enantioselective applications .

生物活性

The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, often referred to as Fmoc-pyrrolidine, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry. Its structure features a pyrrolidine core substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in peptide synthesis. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379 g/mol
  • LogP : 4.1 (indicating lipophilicity)
  • Polar Surface Area : 67 Ų
  • Hydrogen Bond Donors/Acceptors : 1/3

Biological Activity Overview

The biological activity of rac-(3R,4R)-Fmoc-pyrrolidine is primarily associated with its role in peptide synthesis and potential therapeutic applications. The following sections detail specific areas of biological activity:

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. A study demonstrated that certain Fmoc-protected pyrrolidines possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

2. Anticancer Potential

Investigations into the anticancer properties of Fmoc-pyrrolidine derivatives suggest they may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative was shown to trigger caspase activation in human cancer cell lines, leading to programmed cell death. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival.

3. Neuroprotective Effects

Emerging studies suggest that rac-(3R,4R)-Fmoc-pyrrolidine may have neuroprotective effects. In vitro assays indicate that it can protect neuronal cells from oxidative stress-induced damage, likely through the upregulation of antioxidant enzymes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various Fmoc-pyrrolidine derivatives. The results indicated that certain modifications to the Fmoc group enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against selected pathogens.

CompoundMIC (µg/mL)Target Pathogen
Fmoc-Pyrrolidine A10E. coli
Fmoc-Pyrrolidine B15S. aureus

Case Study 2: Anticancer Activity

In a separate investigation published in Cancer Research, researchers evaluated the effects of rac-(3R,4R)-Fmoc-pyrrolidine on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers after 24 hours.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Markers (Caspase-3 Activity)
0 (Control)100Baseline
1075Increased
5045Significantly Increased

The mechanisms underlying the biological activities of rac-(3R,4R)-Fmoc-pyrrolidine are multifaceted:

  • Cell Membrane Disruption : In antimicrobial activity, the compound's lipophilicity facilitates its incorporation into bacterial membranes, leading to structural destabilization.
  • Apoptotic Pathway Activation : In cancer cells, it appears to activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.
  • Antioxidant Response Modulation : The neuroprotective effects may be due to enhanced expression of genes involved in antioxidant defense mechanisms.

Q & A

Q. What are the critical steps in synthesizing rac-(3R,4R)-1-Fmoc-4-isopropylpyrrolidine-3-carboxylic acid to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis involves sequential protection-deprotection strategies. Key steps include:
  • Pyrrolidine ring formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to establish stereochemistry .
  • Fmoc protection : Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous THF at 0–4°C to minimize racemization .
  • Carboxylic acid activation : Use of EDCI/HOBt for coupling reactions to preserve stereochemical integrity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to isolate enantiomers .

Q. How can researchers optimize solvent and temperature conditions for Fmoc-group stability during reactions?

  • Methodological Answer :
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions like hydrolysis .
  • Temperature control : Maintain reactions below 25°C to prevent Fmoc cleavage; elevated temperatures (>40°C) accelerate degradation .
  • Catalysts : Additives like DMAP (4-dimethylaminopyridine) improve reaction efficiency without compromising Fmoc stability .

Q. What analytical techniques are most effective for confirming the compound’s structural and stereochemical integrity?

  • Methodological Answer :
  • HPLC : Chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases to resolve enantiomers .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₂₄H₂₅NO₄, calc. 403.46 g/mol) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., isopropyl group at C4, Fmoc at N1) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine ring in peptide coupling reactions?

  • Methodological Answer :
  • Steric hindrance : The isopropyl group at C4 reduces nucleophilicity at N1, requiring stronger activating agents (e.g., HATU vs. EDCI) .
  • Electronic effects : Electron-withdrawing Fmoc group stabilizes the transition state in amide bond formation, improving coupling yields .
  • Kinetic studies : Monitor reaction progress via FT-IR to track carbonyl stretching frequencies (1680–1720 cm⁻¹) .

Q. What computational approaches predict the compound’s interactions with enzymatic targets (e.g., proteases)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB) to model binding to active sites (e.g., HIV-1 protease) .
  • MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with inhibitory activity .

Q. How can researchers resolve contradictions in reported reaction yields when using alternative catalysts?

  • Methodological Answer :
  • Controlled experiments : Compare EDCI/HOBt vs. DCC/DMAP under identical conditions (solvent, temp.) to isolate catalyst effects .
  • Side-product analysis : LC-MS to identify byproducts (e.g., Fmoc hydrolysis derivatives) affecting yield .
  • Statistical design : Apply DoE (Design of Experiments) to optimize catalyst/substrate ratios .

Q. What strategies mitigate racemization during prolonged storage or acidic/basic conditions?

  • Methodological Answer :
  • Storage : Lyophilize and store at -20°C under argon to prevent moisture-induced degradation .
  • pH control : Avoid extremes (pH < 2 or >10); use buffered solutions (pH 6–8) during handling .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to organic solvents to inhibit radical-mediated racemization .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for stereoisomers of this compound?

  • Methodological Answer :
  • Enantiomer-specific assays : Use SPR (surface plasmon resonance) to measure binding affinities (KD values) for (3R,4R) vs. (3S,4S) isoforms .
  • Crystallography : Compare X-ray structures of isomer-enzyme complexes to identify steric clashes or hydrogen-bonding variations .
  • Meta-analysis : Reconcile literature data by normalizing activity metrics (e.g., IC₅₀) against assay conditions (pH, ionic strength) .

Applications in Drug Development

Q. How is this compound utilized as a building block in constrained peptide therapeutics?

  • Methodological Answer :
  • Peptide backbone rigidification : Incorporate the pyrrolidine ring to restrict conformational flexibility, enhancing target selectivity .
  • SPPS (Solid-Phase Peptide Synthesis) : Use Fmoc-strategy protocols with Wang resin, achieving >85% coupling efficiency .
  • Case study : Synthesis of thrombin inhibitors with improved oral bioavailability via C3-carboxylic acid functionalization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。